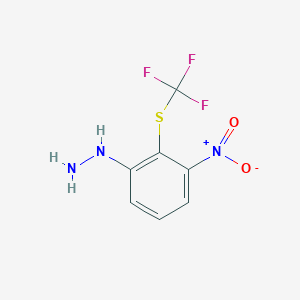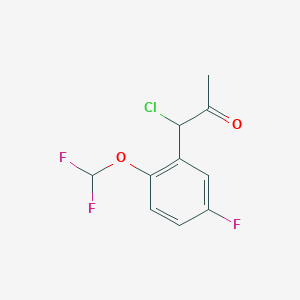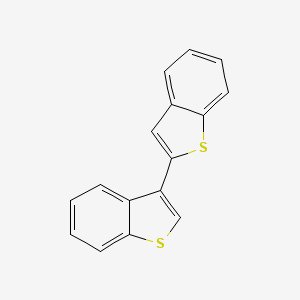
1a,24(R)-Dihydroxycholecalciferol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tacalcitol is a synthetic analogue of vitamin D3, specifically known as 1,24-dihydroxyvitamin D3. It is primarily used as a topical treatment for psoriasis, a chronic skin condition characterized by red, scaly patches. Tacalcitol works by slowing down the overproduction of skin cells, thereby reducing the formation of plaques .
Méthodes De Préparation
The synthesis of tacalcitol involves several key steps, starting from L-valine and Inhoffen-Lythgoe diol. One of the notable synthetic routes includes the modified Julia olefination reaction of β-oxybenzothiazol-2-yl sulfone with a C/D ring-containing aldehyde. This reaction helps in accessing decagrams of fully functionalized C/D ring synthon. The Horner-Wadsworth-Emmons reaction between the C/D ring fragment and commercially available phosphonate completes the carbo-skeleton, which is then elaborated into tacalcitol .
Analyse Des Réactions Chimiques
Tacalcitol undergoes various chemical reactions, including:
Oxidation: Tacalcitol can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the tacalcitol molecule, leading to the formation of different analogues. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Tacalcitol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of vitamin D analogues.
Biology: Tacalcitol is used to study the effects of vitamin D analogues on cell differentiation and proliferation.
Medicine: It is primarily used in the treatment of psoriasis and other skin conditions like chronic chapped lips and severe dry skin conditions.
Mécanisme D'action
Tacalcitol exerts its effects by interacting with vitamin D receptors on keratinocytes, the predominant cell type in the epidermis. By binding to these receptors, tacalcitol reduces excessive cell turnover, thereby normalizing the growth and development of skin cells. This action helps in reducing the scaling and inflammation characteristic of psoriasis .
Comparaison Avec Des Composés Similaires
Tacalcitol is one of several vitamin D analogues used in the treatment of psoriasis. Other similar compounds include:
Calcipotriol: Another vitamin D analogue used for psoriasis, known for its efficacy but also associated with skin irritation.
Calcitriol: The hormonally active form of vitamin D3, used in various treatments but with a higher risk of causing hypercalcemia.
Maxacalcitol: A vitamin D analogue with similar applications but different pharmacokinetic properties.
Paricalcitol: Used primarily in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.
Eldecalcitol: Another vitamin D analogue used in the treatment of osteoporosis and psoriasis
Tacalcitol is unique in its reduced effect on calcium metabolism compared to other vitamin D analogues, making it a safer option for long-term use in dermatological treatments .
Propriétés
Formule moléculaire |
C27H44O3 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
5-[2-[(7aR)-1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/t18?,22?,23?,24?,25?,26?,27-/m1/s1 |
Clé InChI |
BJYLYJCXYAMOFT-CRKWGWAWSA-N |
SMILES isomérique |
CC(C)C(CCC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
SMILES canonique |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)










